An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Oxo-6-phenylhexanenitrile
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Oxo-6-phenylhexanenitrile
This guide provides a comprehensive technical overview of 6-oxo-6-phenylhexanenitrile, a bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. While specific literature on this compound is not abundant, its chemical properties and reactivity can be expertly inferred from its constituent functional groups: a terminal nitrile, a phenyl ketone, and a flexible four-carbon alkyl chain. This document will elucidate its predicted physicochemical properties, propose robust synthetic methodologies, detail expected spectroscopic signatures for characterization, and discuss its potential applications as a versatile intermediate in medicinal chemistry.
Physicochemical and Structural Properties
6-Oxo-6-phenylhexanenitrile (C₁₂H₁₃NO) is a molecule that combines the structural features of a ketone and a nitrile. The presence of the polar carbonyl and nitrile groups, along with the nonpolar phenyl ring and alkyl chain, results in a molecule of moderate polarity.
Table 1: Predicted Physicochemical Properties of 6-Oxo-6-phenylhexanenitrile
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | Colorless to pale yellow oil | Similar compounds like phenylacetonitrile are colorless oily liquids[1][2][3]. The extended alkyl chain and ketone group would likely maintain this liquid state at room temperature. |
| Boiling Point | > 250 °C | Phenylacetonitrile has a boiling point of 233-234 °C[4]. The increased molecular weight and stronger intermolecular forces from the ketone would elevate the boiling point significantly. |
| Melting Point | < 0 °C | Phenylacetonitrile has a melting point of -24 °C[4]. The flexible alkyl chain in 6-oxo-6-phenylhexanenitrile would likely inhibit efficient crystal packing, resulting in a low melting point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | The nitrile and ketone groups offer some polarity, but the dominant phenyl and alkyl portions of the molecule would make it largely hydrophobic, similar to phenylacetonitrile which has limited water solubility[3]. |
| CAS Number | Not assigned | As of the latest database searches, a specific CAS number for this compound has not been designated, suggesting it is not a commonly isolated or commercially available substance. |
Synthesis and Mechanistic Considerations
The synthesis of 6-oxo-6-phenylhexanenitrile can be approached through several established organic chemistry transformations. A highly plausible and efficient method would be through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation involving aromatic rings.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This methodology involves the reaction of benzene with 6-cyanohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation synthesis of 6-Oxo-6-phenylhexanenitrile.
Detailed Experimental Protocol:
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Preparation of the Acylating Agent: 6-Cyanohexanoic acid is first converted to its more reactive acyl chloride derivative, 6-cyanohexanoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and refluxed until the evolution of HCl and SO₂ gas ceases. The resulting 6-cyanohexanoyl chloride is then purified by distillation under reduced pressure.
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Friedel-Crafts Acylation Reaction:
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To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of dry benzene (which acts as both reactant and solvent) at 0-5 °C, a solution of 6-cyanohexanoyl chloride (1.0 equivalent) in dry benzene is added dropwise.
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The reaction mixture is stirred at low temperature for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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The causality behind using a Lewis acid like AlCl₃ is to generate a highly electrophilic acylium ion from the acyl chloride, which is then attacked by the electron-rich benzene ring.
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-
Workup and Purification:
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The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
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The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 6-oxo-6-phenylhexanenitrile.
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This self-validating protocol includes clear steps for reaction monitoring (TLC) and purification, ensuring the isolation of the target compound with high purity.
Spectroscopic Analysis for Structural Elucidation
The structure of 6-oxo-6-phenylhexanenitrile can be unequivocally confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
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C≡N stretch: A sharp, medium-intensity absorption peak is expected in the range of 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.
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C=O stretch: A strong, sharp absorption peak will be present around 1685 cm⁻¹, characteristic of an aryl ketone.
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C-H aromatic stretch: Peaks will be observed above 3000 cm⁻¹.
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C-H aliphatic stretch: Peaks will be observed just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic protons: A multiplet in the range of 7.4-8.0 ppm integrating to 5 protons is expected. The protons ortho to the carbonyl group will be the most downfield.
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Protons alpha to the carbonyl group: A triplet at approximately 3.0 ppm.
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Protons alpha to the nitrile group: A triplet around 2.4 ppm.
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Aliphatic protons: Multiplets in the range of 1.7-1.9 ppm for the remaining methylene groups in the chain.
-
-
¹³C NMR:
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Carbonyl carbon: A signal around 199 ppm.
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Nitrile carbon: A signal in the region of 119 ppm.
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Aromatic carbons: Multiple signals between 128-137 ppm.
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Aliphatic carbons: Signals in the range of 17-40 ppm.
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Applications in Drug Discovery and Medicinal Chemistry
While not a drug itself, 6-oxo-6-phenylhexanenitrile is a valuable scaffold for the synthesis of more complex, biologically active molecules. Its bifunctional nature allows for selective modification at either the ketone or nitrile terminus.
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Precursor for Heterocyclic Compounds: The ketone and nitrile functionalities can be utilized in cyclization reactions to form various heterocyclic systems, such as pyridines, pyrimidines, or pyrazoles, which are prevalent in many pharmaceutical agents[5].
-
Scaffold for Enzyme Inhibitors: The benzoyl moiety is a common feature in molecules that target enzyme active sites. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing additional points of interaction.
-
Probing Structure-Activity Relationships (SAR): The alkyl chain can be varied in length or functionalized to probe the spatial requirements of a binding pocket, making it a useful tool in lead optimization.
Caption: Potential derivatization pathways for 6-Oxo-6-phenylhexanenitrile in drug discovery.
Safety and Handling
Given the presence of the nitrile group, 6-oxo-6-phenylhexanenitrile should be handled with care. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in the body.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
This guide provides a foundational understanding of 6-oxo-6-phenylhexanenitrile, offering valuable insights for researchers looking to synthesize and utilize this versatile chemical intermediate. The predictive nature of the data presented herein is based on established chemical principles and data from analogous structures, providing a solid starting point for further investigation.
References
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National Center for Biotechnology Information. "Phenylacetonitrile" PubChem Compound Summary for CID 8794. [Link]
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Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 684-712. [Link]
- Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
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Mirante, S. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
- Google Patents. (n.d.). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
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Wikipedia. (n.d.). Benzyl cyanide. [Link]
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The Good Scents Company. (n.d.). phenyl acetonitrile. [Link]
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National Center for Biotechnology Information. "Hexanenitrile, 5-oxo-" PubChem Compound Summary for CID 82611. [Link]
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ResearchGate. (2025). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. [Link]
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